BIS(6-METHYLHEPTYL)PHOSPHINIC ACID
Overview
Description
Mechanism of Action
Target of Action
Diisooctylphosphinic acid (DiOPA) is an organophosphorous compound . Its primary targets are metal ions such as Indium (III), Zinc (Zn 2+), Copper (Cu 2+), Lead (Pb 2+), Cadmium (Cd 2+), and Chromium (Cr 3+) . These metal ions play crucial roles in various biochemical processes.
Mode of Action
DiOPA interacts with its targets (metal ions) through a process known as extraction . As an extractant, it binds to the metal ions, forming complexes that can be separated from the original solution .
Biochemical Pathways
The extraction of metal ions by DiOPA can affect various biochemical pathways, particularly those involving the targeted metal ions. For instance, it can influence the pathways of metal ion transport and homeostasis, disrupting the normal functioning of cells and organisms .
Pharmacokinetics
As an organophosphorous compound, it is expected to have good lipophilicity, which could influence its absorption and distribution .
Result of Action
The primary result of DiOPA’s action is the extraction of metal ions from solutions . This can lead to changes in the concentrations of these ions, potentially affecting various cellular processes and functions .
Action Environment
The action of DiOPA can be influenced by various environmental factors. For instance, the efficiency of extraction can be affected by the pH of the solution, the presence of other ions, and the temperature
Biochemical Analysis
Biochemical Properties
It is known that Diisooctylphosphinic acid is used as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals
Cellular Effects
It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Diisooctylphosphinic acid is relatively stable at room temperature, but may decompose at high temperatures .
Metabolic Pathways
It is known that Diisooctylphosphinic acid is used as an extractant in the extraction of Indium (III) from sulfate solutions , suggesting that it may be involved in certain metabolic pathways.
Transport and Distribution
It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation.
Subcellular Localization
It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may be localized to specific compartments or organelles within the cell.
Preparation Methods
BIS(6-METHYLHEPTYL)PHOSPHINIC ACID can be synthesized through several methods. One common synthetic route involves the reaction of sodium hypophosphite hydrate with di-tert-butyl peroxide and acetic acid at 135°C for 30 hours . The reaction mixture is then processed to obtain the desired product with a high yield and purity . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
BIS(6-METHYLHEPTYL)PHOSPHINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diisooctylphosphinic acid can lead to the formation of phosphine oxides .
Scientific Research Applications
BIS(6-METHYLHEPTYL)PHOSPHINIC ACID has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of magic-sized cadmium selenide and cadmium telluride nanocrystals . It also serves as an extractant in the extraction of indium from sulfate solutions . In biology, diisooctylphosphinic acid is used as a surface passivating ligand in the synthesis of nanocrystals . Industrially, it is used in the supercritical fluid extraction of divalent metals from sand and fly ash .
Comparison with Similar Compounds
BIS(6-METHYLHEPTYL)PHOSPHINIC ACID can be compared with other similar compounds such as dihexylphosphinic acid and dioctylphosphinic acid . While all these compounds are used as extractants in metal separation processes, diisooctylphosphinic acid is unique due to its higher extraction efficiency and stability . The similar compounds include:
- Dihexylphosphinic acid
- Dioctylphosphinic acid
- Dibutylphosphinic acid
Properties
IUPAC Name |
bis(6-methylheptyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVBFGHGMAMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545423 | |
Record name | Bis(6-methylheptyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27661-42-3 | |
Record name | Bis(6-methylheptyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diisooctylphosphinic acid interact with nanocrystals during synthesis?
A: Diisooctylphosphinic acid acts as a capping ligand during nanocrystal synthesis. [, , ] It binds to the surface of the nanocrystals, effectively passivating them. This interaction influences the growth pattern of the nanocrystals, often leading to the formation of "magic-sized" nanocrystals with specific, discrete sizes. [, , ]
Q2: What makes Diisooctylphosphinic acid particularly interesting for controlling nanocrystal size?
A: Unlike some other ligands, Diisooctylphosphinic acid, in conjunction with coordinating solvents like hexadecylamine, promotes quantized growth. [, ] This means that only nanocrystals of specific sizes are allowed to grow, leading to a more homogeneous sample. Notably, Diisooctylphosphinic acid has been shown to facilitate the synthesis of larger magic-sized CdSe and CdTe nanocrystals compared to previously reported methods. [, ]
Q3: Are there any drawbacks to using Diisooctylphosphinic acid as a capping ligand?
A: One observed limitation is that Diisooctylphosphinic acid-capped nanocrystals tend to exhibit low emission quantum yields, often less than 1%. [] Photoluminescence studies suggest that the band edge absorption of these nanocrystals is significantly quenched. [] This low emission efficiency might limit their applications in areas requiring strong luminescence.
Q4: What is the role of Diisooctylphosphinic acid in the extraction of neodymium?
A: Diisooctylphosphinic acid (CYANEX 272) functions as a carrier molecule in emulsion liquid membrane (ELM) processes for extracting neodymium. [] This technique offers a potential alternative to traditional solvent extraction, with advantages such as reduced solvent consumption and higher extraction efficiency. The Diisooctylphosphinic acid selectively binds to neodymium ions, facilitating their transfer across the membrane and separation from other elements. []
Q5: Has the solubility of Diisooctylphosphinic acid complexes been investigated?
A: Research has explored the solubility of copper complexes with Diisooctylphosphinic acid in supercritical CO2. [] The study aimed to understand the factors influencing the solubility of metal-ligand complexes in supercritical fluids, with potential applications in areas like metal extraction and material processing. []
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